2,2-Dinitrobutan-1-ol
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Overview
Description
2,2-Dinitrobutan-1-ol is an organic compound characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitrobutan-1-ol typically involves the nitration of butanol derivatives. One common method is the nitration of 2-nitrobutan-1-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound. Optimization of reaction parameters, such as temperature, concentration, and reaction time, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dinitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2,2-dinitrobutanal or 2,2-dinitrobutanoic acid.
Reduction: Formation of 2-amino-2-nitrobutan-1-ol or 2,2-diaminobutan-1-ol.
Substitution: Formation of 2,2-dinitrobutyl chloride.
Scientific Research Applications
2,2-Dinitrobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dinitrobutan-1-ol involves its interaction with molecular targets through its nitro and hydroxyl functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobutan-1-ol: Contains only one nitro group and exhibits different reactivity and properties.
2,2-Dinitropropane: Similar structure but lacks the hydroxyl group, leading to different chemical behavior.
2,2-Dinitroethanol: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
2,2-Dinitrobutan-1-ol is unique due to the presence of both nitro groups and a hydroxyl group on the same molecule.
Properties
CAS No. |
89367-74-8 |
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Molecular Formula |
C4H8N2O5 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2,2-dinitrobutan-1-ol |
InChI |
InChI=1S/C4H8N2O5/c1-2-4(3-7,5(8)9)6(10)11/h7H,2-3H2,1H3 |
InChI Key |
QPCIFDPWDVENAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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